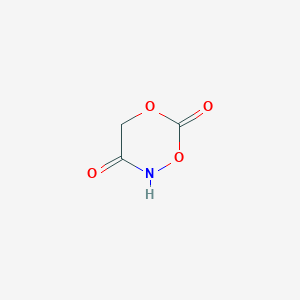![molecular formula C22H14O3 B14317773 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one CAS No. 107096-87-7](/img/structure/B14317773.png)
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of a naphthopyran core with a phenylacryloyl group attached, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one typically involves multicomponent reactions, which are efficient and environmentally friendly. One common method is the one-pot three-component reaction involving aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . The reaction conditions can vary, but they often include the use of catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the multicomponent reaction processes used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The phenylacryloyl group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted naphthopyran derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo ring-opening reactions upon external stimulation, such as light or mechanical force. This ring-opening reaction generates intensely colored merocyanine dyes, which are responsible for the compound’s photochromic properties . The molecular targets and pathways involved in these reactions are primarily related to the structural changes within the naphthopyran core and the phenylacryloyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-b]quinoline: This compound shares a similar naphthopyran core but differs in the attached functional groups and overall structure.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a similar core structure but different substituents.
Tetrahydrobenzo[b]pyran: This compound has a similar pyran ring but differs in the degree of saturation and attached groups.
Uniqueness
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific combination of a naphthopyran core and a phenylacryloyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
107096-87-7 |
|---|---|
Formule moléculaire |
C22H14O3 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-(3-phenylprop-2-enoyl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C22H14O3/c23-20(12-10-15-6-2-1-3-7-15)19-14-18-17-9-5-4-8-16(17)11-13-21(18)25-22(19)24/h1-14H |
Clé InChI |
KICFWGYQBRYVGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
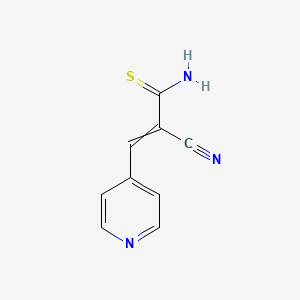
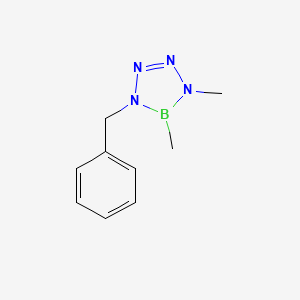
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
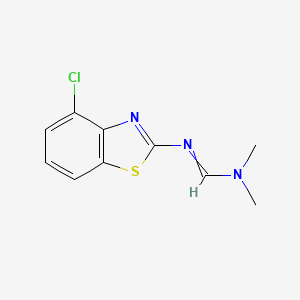
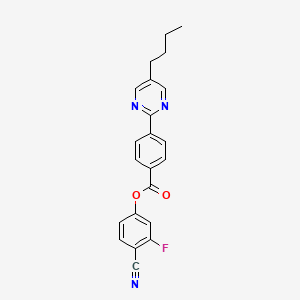
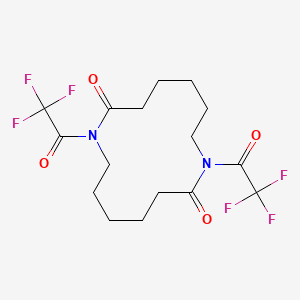
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
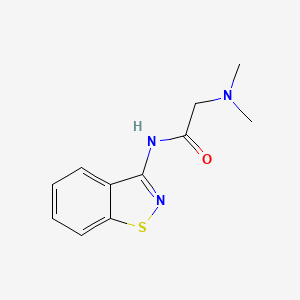

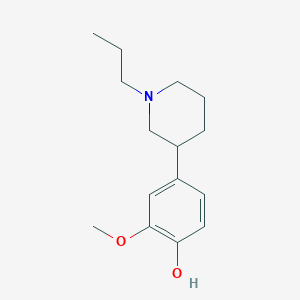
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
